![molecular formula C14H21NO3S B5204002 N-allyl-2,5-dimethyl-4-propoxybenzenesulfonamide](/img/structure/B5204002.png)
N-allyl-2,5-dimethyl-4-propoxybenzenesulfonamide
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Overview
Description
AD4 is a sulfonamide compound that was first synthesized in the 1990s. It has since been studied for its potential therapeutic applications, particularly in the field of cancer research. AD4 has been found to exhibit anticancer properties, making it a promising candidate for the development of new cancer treatments.
Mechanism of Action
The mechanism of action of AD4 is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. AD4 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in gene expression and chromatin remodeling.
Biochemical and physiological effects:
AD4 has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. AD4 has been found to have low toxicity in normal cells, making it a promising candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
AD4 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also some limitations to using AD4 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on AD4. One area of interest is the development of new cancer treatments that incorporate AD4 or other sulfonamide compounds. Another area of interest is the further elucidation of the mechanism of action of AD4, which could lead to a better understanding of its potential therapeutic applications. Additionally, there is a need for further studies on the toxicity and pharmacokinetics of AD4, which could inform the development of new cancer treatments.
Synthesis Methods
AD4 can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with sodium allyl sulfate to form N-allyl-2,5-dimethyl-4-propoxybenzenesulfonamide. This compound can then be purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
AD4 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anticancer properties, making it a promising candidate for the development of new cancer treatments. AD4 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
properties
IUPAC Name |
2,5-dimethyl-N-prop-2-enyl-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-5-7-15-19(16,17)14-10-11(3)13(9-12(14)4)18-8-6-2/h5,9-10,15H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRZLJMWOGHGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-prop-2-enyl-4-propoxybenzenesulfonamide |
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